molecular formula C2H7O3P B093744 methyl methylphosphonic acid CAS No. 1066-53-1

methyl methylphosphonic acid

Cat. No.: B093744
CAS No.: 1066-53-1
M. Wt: 110.05 g/mol
InChI Key: DWHMMGGJCLDORC-UHFFFAOYSA-N
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Description

methyl methylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methoxy group, a methyl group, and a hydroxyl group. This compound is a member of the phosphinic acids, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl methylphosphonic acid can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl methylphosphonate, which is obtained from trimethylphosphite . Another method includes the hydrolysis of methyldichlorophosphine . These reactions typically require controlled conditions such as specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of methoxy(methyl)phosphinic acid often involves large-scale hydrolysis processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The choice of starting materials and reaction pathways can vary depending on the desired application and cost considerations.

Chemical Reactions Analysis

Types of Reactions

methyl methylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another. For example, the methoxy group can be substituted with other organic groups under specific conditions.

Common Reagents and Conditions

The reactions of methoxy(methyl)phosphinic acid typically require specific reagents and conditions. For instance, oxidation reactions may require acidic or basic conditions, while substitution reactions may need specific catalysts or solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of methoxy(methyl)phosphinic acid can yield phosphonic acids, while substitution reactions can produce various phosphinic acid derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl methylphosphonic acid serves as a crucial intermediate in the synthesis of various organophosphorus compounds. Its derivatives are utilized in the production of chemical agents and lubricants. For instance, the preparation of methyl esters of methyl phosphonic acid involves rearranging dimethyl phosphite under specific conditions, yielding high-purity products suitable for further chemical transformations .

Synthesis of Nerve Agents
Historically, this compound has been associated with the synthesis of phosphorus-containing nerve agents such as sarin and VX. Understanding its degradation pathways is essential for developing methods to mitigate the environmental impact of these compounds. Recent studies have focused on the photodegradation mechanisms of methylphosphonic acid under UV irradiation, revealing insights into its stability and reactivity under different environmental conditions .

Environmental Applications

Biosynthesis and Marine Microbiology
Recent research indicates that this compound is produced by marine microbes, contributing to the phosphorus cycle in oceanic ecosystems. The carbon-phosphorus lyase enzyme facilitates the conversion of this compound into methane, linking it to global climate change phenomena. This biosynthetic pathway highlights the role of this compound in marine biogeochemistry and its potential implications for methane production in marine environments .

Pollution Monitoring
The detection of this compound is crucial for monitoring environmental pollution, particularly concerning illicit chemical weapon production. Advances in analytical techniques have enabled efficient detection methods that aid in field testing for banned substances, enhancing environmental safety protocols .

Biomedical Research

Cancer Research
this compound derivatives have garnered attention in cancer research due to their potential as CD73 inhibitors. CD73 is over-expressed in various cancers, making it a target for immunotherapy treatments. Studies have explored the synthesis of novel derivatives that exhibit inhibitory effects on CD73, offering promising avenues for cancer treatment .

  • Synthesis Pathways : A study detailed the rearrangement of dimethyl phosphite to produce this compound using high boiling mineral oil as a reaction medium. This method demonstrated a rapid conversion process with significant yields, showcasing its utility in industrial settings .
  • Environmental Impact Assessment : Research utilizing multi-labeled water isotope probing revealed that alkaline conditions favor the cleavage of C–P bonds in methyl phosphonic acid during photodegradation processes. This finding has implications for understanding how environmental factors influence the persistence and breakdown of this compound in aquatic systems .
  • Cancer Therapeutics Development : Investigations into CD73 inhibitors derived from this compound derivatives have shown promising results in preclinical models, indicating potential pathways for new cancer treatments that leverage this compound's unique properties .

Mechanism of Action

The mechanism of action of methoxy(methyl)phosphinic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

methyl methylphosphonic acid can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications

Biological Activity

Methyl methylphosphonic acid (MMPA) is a phosphorus-containing compound that has garnered attention due to its environmental significance and potential biological impacts. This article provides a comprehensive overview of the biological activity of MMPA, focusing on its mechanisms of action, degradation pathways, and implications for human health and the environment.

Chemical Structure and Properties

MMPA is chemically represented as CH3P(OH)(OCH3)2\text{CH}_3\text{P}(\text{OH})(\text{OCH}_3)^2. It is structurally related to methylphosphonic acid (MPA), which is known for its role as a degradation product of nerve agents like sarin and VX. The presence of the methyl groups in MMPA influences its reactivity and interaction with biological systems.

Mechanism of Biological Activity

MMPA's biological activity is primarily linked to its role in the degradation of organophosphorus compounds, including nerve agents. Research has shown that MMPA can be formed through the hydrolysis of these compounds, leading to significant ecological consequences.

Degradation Pathways

Studies utilizing density functional theory (DFT) have elucidated the photodegradation mechanisms of MMPA under various environmental conditions. For instance, it has been demonstrated that MMPA undergoes cleavage of the carbon-phosphorus (C–P) bond when exposed to reactive oxygen species (ROS), particularly hydroxyl radicals (OH\cdot OH). The degradation kinetics indicate that alkaline conditions favor this process, enhancing the breakdown of MMPA into less harmful products .

Condition Degradation Rate Mechanism
AlkalineIncreasedC–P bond cleavage via OH\cdot OH
AcidicDecreasedLess favorable for C–P cleavage

Environmental Impact

MMPA's role as a degradation product of nerve agents raises concerns regarding its persistence in the environment. Its detection in soil and water samples serves as an indicator of contamination from chemical warfare agents . The environmental fate of MMPA is crucial for assessing risks associated with historical military sites and potential bioremediation strategies.

Case Studies

  • Detection in Environmental Samples : A study conducted after the use of VX in Malaysia demonstrated that methylphosphonic acid was detected in soil samples, indicating contamination from nerve agent residues . This emphasizes the relevance of monitoring MMPA as a marker for chemical warfare agent degradation.
  • Electrochemical Sensors : Recent advancements have led to the development of electrochemical sensors capable of detecting ethyl methylphosphonic acid (EMPA), a metabolite related to MMPA. These sensors demonstrate high sensitivity and selectivity, underscoring the importance of monitoring phosphonic acids in biological fluids such as plasma and urine .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying MPA and its derivatives in environmental samples?

MPA and its alkyl esters (e.g., EMPA, PMPA) are commonly analyzed via gas chromatography-mass spectrometry (GC-MS) after derivatization with agents like trimethylsilyldiazomethane (TMSDAM) to enhance volatility. Liquid chromatography-mass spectrometry (LC-MS) is also effective for underivatized compounds. Key challenges include optimizing derivatization conditions to minimize side reactions and addressing matrix interference in complex samples (e.g., soil, water). Detection limits for GC-MS methods typically range from 1–10 µg/mL, with precision (RSD) <15% .

Q. How can researchers validate synthetic routes for MPA derivatives, and what are common pitfalls in purification?

MPA esters (e.g., isopropyl methylphosphonic acid) are synthesized via direct reaction of alcohols with methylphosphonic dichloride in toluene, followed by hydrolysis. Yield optimization requires strict control of reaction stoichiometry and moisture. A major challenge is isolating the product from pyrophosphonate intermediates, which hydrolyze during workup. Solvent extraction (e.g., MTBE/water partitioning) achieves >98% purity without vacuum distillation. Validate purity via NMR and HR-MS, ensuring absence of residual chloride or unreacted alcohol .

Q. What toxicity data exist for MPA, and how can researchers address gaps in repeated-dose studies?

The U.S. EPA notes no repeated-dose toxicity data for MPA. Acute toxicity studies suggest low oral toxicity (LD50 >2,000 mg/kg in rats), but chronic effects remain uncharacterized. Researchers should design studies extrapolating from organophosphate analogs (e.g., phenylphosphonic acid) while accounting for MPA’s unique hydrolysis stability. Include endpoints like renal/hepatic function and neurobehavioral effects, with dose ranges reflecting environmental exposure levels (e.g., µg/kg/day) .

Advanced Research Questions

Q. How does simultaneous 13C/2H isotopic analysis via Orbitrap-IRMS enhance forensic tracing of MPA sources?

Orbitrap-IRMS enables concurrent δ13C and δ2H measurements with precisions of 0.9‰ and 3.6‰, respectively, using 60 nmol of sample. This dual-isotope approach distinguishes MPA derived from different precursors (e.g., methylphosphonic dichloride vs. difluoride) by correlating isotopic ratios to synthetic pathways (e.g., carbon feedstock, hydrogen exchange during hydrolysis). Validate against EA-IRMS for 13C, and apply multivariate statistical models to cluster isotopic "fingerprints" in forensic casework .

Q. What experimental strategies resolve contradictions in degradation kinetics of MPA under extreme conditions?

Supercritical water oxidation (SCWO) studies show MPA degradation follows pseudo-first-order kinetics, but rate constants vary with co-solvents (e.g., ethanol accelerates oxidation via radical chain mechanisms). To reconcile discrepancies, use isotopic labeling (e.g., 18O-H2O) to track reaction pathways and model elementary steps (e.g., C-P bond cleavage). Compare results across pH (6–9) and temperature (400–600°C) gradients to identify dominant mechanisms .

Q. How can isotopic enrichment studies improve mechanistic understanding of MPA’s environmental persistence?

Conduct 13C-labelled MPA incubation experiments in soil/water microcosms to track mineralization (via 13CO2 release) and adsorption (via isotopic enrichment in solid phases). Use NanoSIMS or compound-specific isotope analysis (CSIA) to map spatial degradation heterogeneity. Pair with metagenomics to link degradation rates to microbial phosphatase gene expression .

Q. Methodological Recommendations

  • For isotopic studies : Calibrate Orbitrap-IRMS with certified standards (e.g., USGS40/41) and correct for instrumental drift using internal reference gases .
  • For degradation studies : Use high-pressure reactors with real-time pH monitoring to simulate SCWO conditions, and validate models with Arrhenius plots .
  • For toxicity extrapolation : Apply read-across frameworks (OECD QSAR Toolbox) to phosphonic acid analogs, adjusting for MPA’s higher hydrolytic stability .

Properties

IUPAC Name

methoxy(methyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3P/c1-5-6(2,3)4/h1-2H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHMMGGJCLDORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968050
Record name Methyl hydrogen methylphosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-53-1, 53396-53-5
Record name Monomethyl methylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC289391
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl hydrogen methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-methyl-, monomethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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